molecular formula C5H8Cl2O3 B15219802 Dichloromethyl isopropyl carbonate

Dichloromethyl isopropyl carbonate

Cat. No.: B15219802
M. Wt: 187.02 g/mol
InChI Key: GDCDILJYDXWHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloromethyl isopropyl carbonate is a chemical compound with the molecular formula C₅H₈Cl₂O₃. It is primarily used as an intermediate in organic synthesis and in the production of antiviral drugs, particularly those used to treat HIV and hepatitis B .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of dichloromethyl isopropyl carbonate typically involves the reaction of isopropyl chloroformate with paraformaldehyde. This reaction is catalyzed by a novel catalyst that ensures complete reaction under mild conditions. The catalyst can be reused, making the process cost-effective and environmentally friendly .

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process is designed to minimize waste and emissions, making it suitable for large-scale production. The high yield and purity of the product, along with the low production cost, make this method ideal for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Dichloromethyl isopropyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to produce isopropyl alcohol and dichloromethanol.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

Major Products:

Scientific Research Applications

Dichloromethyl isopropyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dichloromethyl isopropyl carbonate involves its role as an intermediate in the synthesis of antiviral drugs. It reacts with other compounds to form active pharmaceutical ingredients that inhibit viral replication. The molecular targets and pathways involved depend on the specific antiviral drug being synthesized .

Comparison with Similar Compounds

  • Chloromethyl isopropyl carbonate
  • Isopropyl chloroformate
  • Dichloromethyl carbonate

Comparison: Dichloromethyl isopropyl carbonate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Compared to similar compounds, it offers higher reactivity and versatility in organic synthesis. Its role as an intermediate in the production of antiviral drugs also sets it apart from other similar compounds .

Properties

Molecular Formula

C5H8Cl2O3

Molecular Weight

187.02 g/mol

IUPAC Name

dichloromethyl propan-2-yl carbonate

InChI

InChI=1S/C5H8Cl2O3/c1-3(2)9-5(8)10-4(6)7/h3-4H,1-2H3

InChI Key

GDCDILJYDXWHDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)OC(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.